Molecular weight and formula of Boc-D-4-bromophenylalanine
Molecular weight and formula of Boc-D-4-bromophenylalanine
An In-Depth Technical Guide to Boc-D-4-bromophenylalanine: Properties, Applications, and Protocols
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Boc-D-4-bromophenylalanine. It delves into the core physicochemical properties, strategic applications, and validated experimental protocols associated with this critical non-canonical amino acid.
Introduction: The Strategic Importance of Boc-D-4-bromophenylalanine
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids is a cornerstone for innovation. Boc-D-4-bromophenylalanine is a protected amino acid derivative that serves as a vital building block in the synthesis of novel peptides and therapeutic agents.[1] Its structure is unique, featuring three key components that confer specific, advantageous properties: a tert-butyloxycarbonyl (Boc) protecting group, a D-enantiomeric configuration, and a bromine atom at the para-position of the phenyl ring.
The Boc group provides temporary protection of the alpha-amino functionality, a foundational requirement for controlled, stepwise peptide synthesis.[2][] The bromine substitution is not merely a placeholder; it enhances reactivity, allows for further functionalization through cross-coupling reactions, and can modulate the pharmacological properties of the final peptide, such as binding affinity and metabolic stability.[1][4] The D-configuration offers a crucial tool for creating peptides with increased resistance to enzymatic degradation, a common hurdle in peptide drug development. This guide will explore the technical details of this compound, providing the foundational knowledge necessary for its effective application.
Core Physicochemical and Structural Data
A precise understanding of a compound's properties is the bedrock of its successful application. The data below has been consolidated from verified chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | N-tert-butoxycarbonyl-D-4-bromophenylalanine | [5] |
| Synonyms | Boc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OH | [1][5] |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][5] |
| Molecular Weight | 344.2 g/mol | [1][5][6] |
| CAS Number | 79561-82-3 | [1][5] |
| Appearance | White to off-white solid or crystalline powder | [1][7] |
| Melting Point | 117-123 °C | [1] |
| Optical Rotation | [α]D²⁰ = -13 ± 2º (c=1 in Methanol) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [8] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. | [1][7] |
The Scientific Rationale: Deconstructing the Key Moieties
The utility of Boc-D-4-bromophenylalanine stems from the distinct functions of its constituent parts. Understanding these functions is critical for designing effective synthetic strategies.
The Boc Protecting Group: A Cornerstone of Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function of the amino acid.[] This is the cornerstone of the "Boc strategy" in Solid-Phase Peptide Synthesis (SPPS).
-
Mechanism of Action: The Boc group is stable under the basic conditions required for peptide bond formation (coupling). This stability ensures that the N-terminus of the growing peptide chain does not self-react.
-
Causality of Experimental Choice: The Boc group is removed (deprotected) under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[] This orthogonal deprotection strategy allows for the selective removal of the N-terminal protecting group without cleaving the peptide from its solid-phase resin support, which requires even stronger acids like hydrofluoric acid (HF). This selective removal is fundamental to the stepwise elongation of the peptide chain.
The 4-Bromo Substituent: A Hub for Bioactivity and Functionalization
The bromine atom at the para-position of the phenyl ring is a key feature that distinguishes this compound from standard phenylalanine.
-
Enhanced Biological Interactions: The bromine atom is highly electronegative and can participate in halogen bonding, a non-covalent interaction that can enhance a peptide's binding affinity and selectivity for its biological target.[1] This makes it a valuable tool in rational drug design for modulating receptor or enzyme interactions.[1][4]
-
Synthetic Versatility: The carbon-bromine bond serves as a synthetic handle for post-synthetic modifications. It can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse chemical moieties. This enables the creation of complex peptide architectures, bioconjugates, or probes for biochemical studies.[4]
The D-Enantiomer: Engineering for Stability
Naturally occurring amino acids are in the L-configuration. The use of the D-enantiomer is a deliberate and strategic choice in drug development.
-
Proteolytic Resistance: Proteases, the enzymes responsible for degrading proteins and peptides in the body, are highly specific for L-amino acid substrates. Peptides incorporating D-amino acids are often significantly more resistant to proteolytic degradation, leading to a longer in-vivo half-life and improved therapeutic potential.
Visualization of Key Synthetic Workflows
Diagrams provide a clear, high-level overview of complex multi-step processes, aiding in both planning and execution.
Caption: General workflow for an SPPS cycle incorporating a Boc-protected amino acid.
Caption: Standard workflow for the purity analysis of a synthesized peptide by RP-HPLC.
Validated Experimental Protocols
The following protocols are provided as a guide. Researchers should optimize conditions based on their specific peptide sequence and available instrumentation.
Protocol: Incorporation of Boc-D-4-bromophenylalanine via SPPS
This protocol describes a single coupling cycle for adding Boc-D-4-bromophenylalanine to a growing peptide chain on a solid support.
-
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of a monitoring step (Kaiser test) to ensure the reaction proceeds to completion before moving to the next step.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
Boc-D-4-bromophenylalanine.
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
-
Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM.
-
Kaiser test kit.
Methodology:
-
Deprotection: Swell the peptide-resin in DCM. Remove the N-terminal Boc group of the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.[2]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.
-
Neutralization: Neutralize the resulting ammonium salt by washing the resin with a solution of 10% DIEA in DMF (2x) for 2 minutes each time to liberate the free amine. Wash again with DMF (3x).
-
Activation & Coupling: In a separate vessel, pre-activate Boc-D-4-bromophenylalanine (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. Add this activation mixture to the neutralized resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the reaction is complete. If the test is positive (beads turn blue), extend the reaction time or repeat the coupling step.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for determining the purity of the final cleaved and lyophilized peptide containing the 4-bromophenylalanine residue.
-
Pillar of Expertise: The choice of a C18 column and a water/acetonitrile gradient with TFA is a field-proven standard for peptide analysis. TFA acts as an ion-pairing agent, improving peak shape and resolution for peptide analytes.
Materials & Instrumentation:
-
HPLC system with a UV detector and a C18 analytical column.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample: Lyophilized crude peptide containing the 4-bromophenylalanine modification.
Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide sample by dissolving it in Mobile Phase A to a concentration of approximately 0.5-1.0 mg/mL.[9] Filter the sample through a 0.45 µm syringe filter to remove particulates.[9]
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.[9]
-
Elution Gradient: Run a linear gradient to separate the peptide from impurities. A typical gradient might be:
-
0-5 min: 5% B
-
5-30 min: Ramp from 5% to 65% B
-
30-32 min: Ramp from 65% to 95% B
-
32-35 min: Hold at 95% B
-
35-37 min: Return to 5% B
-
37-45 min: Re-equilibrate at 5% B
-
-
Detection: Monitor the column eluent using a UV detector at 220 nm, the wavelength at which the peptide backbone absorbs.
-
Data Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity of the target peptide by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.
Safety, Handling, and Storage
Authoritative grounding in safety is non-negotiable for laboratory practice. The following information is synthesized from material safety data sheets (MSDS).
-
Potential Health Effects: May be harmful if inhaled and may cause respiratory tract irritation.[7] Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Use a certified respirator if dust formation is likely.[7][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid forming dust and aerosols.[7] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed and store in a dry, cool (0-8 °C), and well-ventilated place.[1][7]
Conclusion
Boc-D-4-bromophenylalanine is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists and peptide scientists. Its unique combination of an acid-labile protecting group, a D-chiral center for enhanced stability, and a functionalizable bromophenyl moiety provides a powerful platform for developing next-generation peptide therapeutics with improved pharmacological profiles. A thorough understanding of its properties and the rationale behind its use, as detailed in this guide, is essential for leveraging its full potential in research and drug development.
References
-
Peptides.com. (n.d.). Boc-D-Phe(4-Br)-OH [79561-82-3]. Retrieved February 23, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Boc-Phe(4-Br)-OH [62129-39-9]. Retrieved February 23, 2026, from [Link]
-
Aapptec. (n.d.). Safety Data Sheet - N-Boc-4-bromo-L-phenylalanine. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Database. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). EP2865682B1 - Process for preparing 4-Borono-L-Phenylalanine.
-
ResearchGate. (2025). Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Retrieved February 23, 2026, from [Link]
-
Parkway Scientific. (n.d.). 261360-77-4|Boc-D-3-Bromo phenylalanine. Retrieved February 23, 2026, from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Retrieved February 23, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. (S)-N-BOC-4-Bromophenylalanine | 62129-39-9 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
